RO5256390

Beschreibung

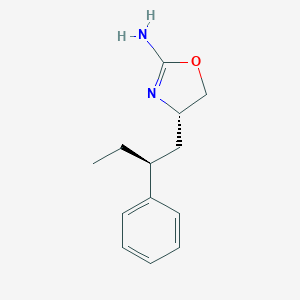

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(4S)-4-[(2S)-2-phenylbutyl]-4,5-dihydro-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-2-10(11-6-4-3-5-7-11)8-12-9-16-13(14)15-12/h3-7,10,12H,2,8-9H2,1H3,(H2,14,15)/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDKFUBXESWHSL-JQWIXIFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1COC(=N1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C[C@H]1COC(=N1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

RO5256390: A Technical Guide to its Mechanism of Action as a TAAR1 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO5256390 is a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor implicated in the modulation of monoaminergic neurotransmission. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling cascades, and its effects on neuronal activity. The information presented herein is a synthesis of data from in vitro, ex vivo, and in vivo studies, intended to serve as a comprehensive resource for researchers in pharmacology and drug development.

Core Mechanism of Action: TAAR1 Agonism

The primary mechanism of action of this compound is its function as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1).[1][2] TAAR1 is a G-protein coupled receptor (GPCR) that is activated by endogenous trace amines.[3] this compound is a full agonist at human, rat, and cynomolgus monkey TAAR1, and a high-efficacy partial agonist at the mouse receptor.[1]

Binding Affinity and Potency

This compound exhibits high affinity and potency for TAAR1 across multiple species. The binding affinity (Ki) and functional potency (EC50) have been quantified in various studies, demonstrating its robust interaction with the receptor.

| Species | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (Emax, %) | Reference |

| Human | 24 | 16 | 98 | [1] |

| Monkey | 16 | 16 | 100 | |

| Rat | 2.9 | 5.1 | 107 | |

| Mouse | 4.4 | 2-18 | 68-79 |

Table 1: Binding Affinity and Functional Potency of this compound at TAAR1

Downstream Signaling Pathway

Activation of TAAR1 by this compound initiates a downstream signaling cascade primarily through the Gαs subunit of the G-protein complex. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular cAMP levels then activate Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB, leading to changes in gene expression and neuronal function.

References

The Pharmacology of RO5256390: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO5256390 is a potent and selective partial agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that has emerged as a promising therapeutic target for a range of neuropsychiatric and metabolic disorders.[1] This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Mechanism of Action

This compound exerts its pharmacological effects primarily through the activation of TAAR1. As a partial agonist, it binds to and activates the receptor, but with a lower maximal efficacy compared to a full agonist.[1] TAAR1 is predominantly coupled to the Gs alpha-subunit of the heterotrimeric G-protein complex. Agonist binding, including that of this compound, initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP activates downstream effectors such as Protein Kinase A (PKA), leading to the phosphorylation of various cellular substrates, including the transcription factor CREB (cAMP response element-binding protein).[1] There is also evidence suggesting that TAAR1 can signal through Gq-coupled pathways and modulate the activity of other signaling proteins like ERK1/2.

Signaling Pathway of this compound at TAAR1

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and functional potencies of this compound for TAAR1 across different species, as well as its pharmacokinetic parameters.

Table 1: In Vitro Affinity (Ki) and Potency (EC50) of this compound at TAAR1

| Species | Ki (nM) | EC50 (nM) (cAMP production) | Relative Efficacy (vs. β-phenylethylamine) | Reference |

| Human | 4.1 | 17 | 0.81 | |

| Monkey (Cynomolgus) | 24 | 251 | 0.85 | |

| Rat | 9.1 | 47 | 0.76 | |

| Mouse | 0.9 | 1.3 | 0.59 |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Unit | Route of Administration | Reference |

| Cmax | 229.24 ± 64.26 | ng/mL | Oral (72 mg/kg) | |

| Tmax | 1.00 ± 0.7 | h | Oral (72 mg/kg) | |

| t1/2 (elimination) | 10.61 ± 0.2 | h | Oral (72 mg/kg) | |

| AUC(0-∞) | 1268.97 ± 27.04 | ng·h/mL | Oral (72 mg/kg) | |

| Bioavailability | ~16% | % | Oral vs. IV |

Key Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments used to characterize the pharmacology of this compound.

In Vitro Assay: cAMP Accumulation (Bioluminescence Resonance Energy Transfer - BRET)

This assay measures the intracellular accumulation of cAMP, a direct downstream product of TAAR1 activation, using a genetically encoded BRET-based biosensor.

Workflow Diagram:

Detailed Methodology:

-

Cell Culture and Transfection:

-

Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Co-transfect cells with a mammalian expression vector for human TAAR1 and a cAMP BRET biosensor (e.g., CAMYEL) using a suitable transfection reagent according to the manufacturer's protocol.

-

Alternatively, use a stable cell line co-expressing TAAR1 and the BRET biosensor.

-

-

Assay Procedure:

-

On the day of the assay, harvest the cells and resuspend them in a suitable assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

Dispense 20 µL of the cell suspension (typically 5,000-10,000 cells per well) into each well of a white, clear-bottom 384-well microplate.

-

Prepare serial dilutions of this compound and a reference full agonist (e.g., β-phenylethylamine) in the assay buffer.

-

Add 10 µL of the compound dilutions to the respective wells. For negative controls, add 10 µL of assay buffer.

-

Incubate the plate at room temperature for 30-60 minutes to allow for compound-induced cAMP accumulation.

-

Prepare a solution of the luciferase substrate, Coelenterazine h, in assay buffer at a final concentration of 5 µM.

-

Add 10 µL of the Coelenterazine h solution to each well.

-

Immediately read the plate on a BRET-capable plate reader, measuring emissions at two wavelengths (e.g., ~475 nm for the donor, Renilla luciferase, and ~535 nm for the acceptor, Yellow Fluorescent Protein).

-

-

Data Analysis:

-

Calculate the BRET ratio for each well by dividing the acceptor emission by the donor emission.

-

Normalize the data to the vehicle control (0% activation) and a maximal concentration of the reference agonist (100% activation).

-

Plot the normalized BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

In Vivo Behavioral Assay: Forced Swim Test (Rat)

This test is used to assess potential antidepressant-like effects of a compound by measuring the duration of immobility in rats forced to swim in an inescapable cylinder.

Detailed Methodology:

-

Apparatus:

-

A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.

-

-

Procedure:

-

Habituation (Day 1): Place each rat individually into the swim cylinder for a 15-minute pre-swim session. After the session, remove the rat, dry it with a towel, and return it to its home cage.

-

Test Session (Day 2): Administer this compound or vehicle (e.g., intraperitoneally or orally) at the desired dose and time before the test.

-

At the designated time after drug administration, place the rat in the swim cylinder for a 5-minute test session.

-

Record the entire session with a video camera for later analysis.

-

After the 5-minute test, remove the rat, dry it, and return it to its home cage.

-

-

Data Analysis:

-

A trained observer, blind to the treatment conditions, scores the video recordings for the duration of immobility. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.

-

Compare the duration of immobility between the this compound-treated groups and the vehicle-treated control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time is indicative of an antidepressant-like effect.

-

In Vivo Behavioral Assay: Conditioned Place Preference (Rat)

This paradigm is used to assess the rewarding or aversive properties of a drug by pairing its administration with a specific environment.

Detailed Methodology:

-

Apparatus:

-

A three-chamber apparatus with two larger conditioning chambers distinguished by different visual and tactile cues (e.g., wall patterns and floor textures) and a smaller, neutral central chamber.

-

-

Procedure:

-

Pre-conditioning (Day 1): Place each rat in the central chamber and allow it to freely explore all three chambers for 15 minutes. Record the time spent in each of the two larger chambers to establish baseline preference. Rats showing a strong unconditioned preference for one chamber (e.g., >80% of the time) may be excluded.

-

Conditioning (Days 2-9): This phase typically lasts for 8 days and involves alternating injections of this compound and vehicle.

-

On drug conditioning days (e.g., days 2, 4, 6, 8), administer this compound and immediately confine the rat to one of the conditioning chambers (e.g., the initially non-preferred chamber) for 30 minutes.

-

On vehicle conditioning days (e.g., days 3, 5, 7, 9), administer the vehicle and confine the rat to the opposite chamber for 30 minutes.

-

-

Test (Day 10): In a drug-free state, place the rat in the central chamber and allow it to freely explore all three chambers for 15 minutes. Record the time spent in each of the two conditioning chambers.

-

-

Data Analysis:

-

Calculate a preference score as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber on the test day.

-

Compare the preference scores between the this compound-treated group and a saline-treated control group. A significant positive preference score indicates a rewarding effect, while a significant negative score suggests an aversive effect.

-

Pharmacodynamic Effects

This compound has demonstrated a range of pharmacodynamic effects in preclinical studies, highlighting its therapeutic potential.

-

Modulation of Monoaminergic Systems: Acute administration of this compound has been shown to decrease the firing rate of dopaminergic neurons in the ventral tegmental area (VTA) and serotonergic neurons in the dorsal raphe nucleus (DRN). This modulation of key neurotransmitter systems is believed to underlie many of its behavioral effects.

-

Antipsychotic-like Activity: In rodent models, this compound has been shown to attenuate hyperlocomotion induced by psychostimulants and NMDA receptor antagonists, a common screen for antipsychotic potential.

-

Effects on Compulsive Behavior: this compound has been found to reduce compulsive, binge-like eating of palatable food in rats, suggesting a potential role in the treatment of eating disorders.

-

Pro-cognitive Effects: Studies have indicated that this compound can improve cognitive performance in rodent and primate models of cognitive impairment.

Conclusion

This compound is a selective TAAR1 partial agonist with a well-characterized in vitro and in vivo pharmacological profile. Its ability to modulate key monoaminergic systems translates into a range of potentially therapeutic effects, including antipsychotic-like, anti-compulsive, and pro-cognitive properties. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and other TAAR1-targeting compounds. Further research, particularly in non-human primates and clinical trials, will be crucial to fully elucidate the therapeutic utility of this compound.

References

RO5256390: A Comprehensive Technical Guide to a Potent TAAR1 Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO5256390 is a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that has emerged as a promising therapeutic target for a range of neuropsychiatric disorders. This technical guide provides an in-depth overview of this compound, focusing on its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Core Data Summary

The following tables summarize the quantitative data regarding the binding affinity and functional potency of this compound for TAAR1 across different species.

Table 1: Binding Affinity (Ki) of this compound for TAAR1

| Species | Ki (nM) | Reference |

| Human | 4.1 - 24 | [1][2] |

| Monkey (Cynomolgus) | 16 - 24 | [1][2] |

| Rat | 2.9 - 9.1 | [1] |

| Mouse | 0.9 - 4.4 |

Table 2: Functional Potency (EC50) and Efficacy (Emax) of this compound in cAMP Accumulation Assays

| Species | EC50 (nM) | Emax (%) | Reference Agonist | Reference |

| Human | 16 - 17 | 81 - 98 | β-phenylethylamine | |

| Monkey (Cynomolgus) | 16 - 251 | 85 - 100 | β-phenylethylamine | |

| Rat | 5.1 - 47 | 76 - 107 | β-phenylethylamine | |

| Mouse | 1.3 - 18 | 59 - 79 | β-phenylethylamine |

Selectivity Profile

This compound demonstrates high selectivity for TAAR1. In a comprehensive screening against a panel of 112 receptors, channels, and transporters, as well as 42 enzymes, this compound showed minimal off-target activity. Notably, it did not exhibit agonistic activity at mouse TAAR4 even at high concentrations (30 μM).

Signaling Pathways

Activation of TAAR1 by this compound primarily initiates a signaling cascade through the Gs alpha-subunit of the heterotrimeric G-protein complex. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP activates downstream effectors such as Protein Kinase A (PKA). TAAR1 activation can also modulate other signaling pathways, including the Extracellular signal-Regulated Kinase (ERK) pathway.

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the TAAR1 receptor.

Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human TAAR1 receptor.

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

TAAR1-expressing cell membranes (a predetermined amount of protein).

-

A fixed concentration of a suitable radioligand (e.g., [3H]-RO5166017).

-

Varying concentrations of the unlabeled test compound (this compound) or vehicle for total binding.

-

For determining non-specific binding, add a high concentration of a known unlabeled TAAR1 ligand.

-

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

-

Scintillation Counting:

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP) through the activation of TAAR1.

Methodology:

-

Cell Culture and Plating:

-

Culture cells stably expressing the human TAAR1 receptor (e.g., HEK293 cells) in an appropriate medium.

-

Seed the cells into a 96- or 384-well plate at a suitable density and allow them to attach overnight.

-

-

Assay Procedure:

-

Wash the cells with a serum-free medium or assay buffer.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period (e.g., 15-30 minutes) to prevent the degradation of cAMP.

-

Add varying concentrations of this compound to the wells. Include a positive control (e.g., a known TAAR1 agonist like β-phenylethylamine) and a negative control (vehicle).

-

-

Incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

-

cAMP Detection:

-

Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Measure the intracellular cAMP levels using a sensitive detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or a bioluminescence-based assay.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP produced in each well based on the standard curve.

-

Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the curve using non-linear regression analysis.

-

In Vivo Studies

This compound has been evaluated in various rodent and primate models, demonstrating pro-cognitive and antidepressant-like properties. For instance, in rats, this compound has been shown to block compulsive, binge-like eating behavior. In vivo electrophysiology studies in anesthetized rats have been conducted to assess the effects of this compound on the excitability of monoamine neurons. These studies typically involve intravenous or oral administration of the compound followed by single-unit electrophysiological recordings from brain regions such as the ventral tegmental area (VTA) and the dorsal raphe nucleus (DRN).

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of TAAR1. Its high potency, selectivity, and demonstrated in vivo activity make it a significant compound for preclinical research and a potential lead for the development of novel therapeutics for neuropsychiatric disorders. The data and protocols presented in this guide offer a comprehensive resource for researchers in this field.

References

The Modulatory Role of RO5256390 on Dopaminergic Neuron Activity: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the effects of RO5256390, a potent and selective Trace Amine-Associated Receptor 1 (TAAR1) agonist, on dopaminergic neurons. The document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for dopamine-related disorders. It synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Core Executive Summary

This compound exerts a significant modulatory effect on the dopaminergic system, primarily through the activation of TAAR1. This activation leads to a general attenuation of dopaminergic neurotransmission. Key findings indicate that this compound reduces the firing rate of ventral tegmental area (VTA) dopamine neurons, modulates dopamine uptake and release in the nucleus accumbens (NAc), and interacts with dopamine D2 receptors to influence downstream signaling cascades. These actions underscore the potential of this compound and other TAAR1 agonists in the treatment of conditions characterized by hyperdopaminergic states, such as addiction and psychosis.

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound on various parameters of dopaminergic neuron function as reported in the scientific literature.

| Parameter | Species | Brain Region | This compound Concentration | Observed Effect | Citation |

| Dopamine Neuron Firing Rate | Rat | Ventral Tegmental Area | Not Specified | Decreased spontaneous firing rate. | [1] |

| Cocaine-Induced Inhibition of Dopamine Clearance (τ) | Rat | Nucleus Accumbens Slices | 2 µM | Attenuated cocaine (10 µM)-induced increase in tau by 52.86 ± 43.04%. | [2] |

| 5 µM | Attenuated cocaine (10 µM)-induced increase in tau by -13.59 ± 17.24% (effectively reversing the effect). | [2] | |||

| Dopamine Uptake (Vmax) | HEK293T cells expressing DAT | - | Pretreatment | Significantly decreased dopamine uptake. | [1] |

| Rodent Synaptosomes | - | Pretreatment | Reduced dopamine uptake by approximately half. | [3] |

Key Experimental Protocols

This section details the methodologies employed in the cited research to investigate the effects of this compound on dopaminergic neurons.

In Vivo Extracellular Electrophysiology in the Ventral Tegmental Area (VTA)

Objective: To measure the spontaneous firing rate of putative dopamine neurons in the VTA of anesthetized rats.

Animal Preparation:

-

Male Wistar rats are anesthetized with chloral hydrate (400 mg/kg, i.p.).

-

The animal is placed in a stereotaxic apparatus. A homeothermic blanket is used to maintain body temperature at 37°C.

-

A burr hole is drilled in the skull overlying the VTA at stereotaxic coordinates: 2.4–3.4 mm anterior to lambda, 0.3–0.7 mm lateral from the midline, and 7.5–8.5 mm ventral from the cortical surface.

Recording Procedure:

-

A glass microelectrode (pipette) filled with 2 M NaCl solution containing 2% Pontamine Sky Blue is lowered into the VTA.

-

Extracellular single-unit recordings are performed to identify putative dopaminergic neurons based on their characteristic electrophysiological properties: a slow, irregular firing rate (0.5-5 Hz), a long-duration action potential (>2.5 ms), and a triphasic waveform.

-

Once a stable baseline firing rate is established for a neuron, this compound or vehicle is administered intravenously or intraperitoneally.

-

The firing rate of the neuron is continuously recorded before, during, and after drug administration to determine the dose-dependent effects of the compound.

-

At the end of the experiment, the recording site is marked by iontophoretic ejection of Pontamine Sky Blue from the recording electrode for later histological verification.

Fast-Scan Cyclic Voltammetry (FSCV) in Nucleus Accumbens (NAc) Slices

Objective: To measure real-time changes in dopamine release and uptake in the NAc.

Slice Preparation:

-

Rats are decapitated, and the brains are rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).

-

Coronal slices (300 µm) containing the NAc are prepared using a vibratome.

-

Slices are allowed to recover in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.

Electrochemical Recording:

-

A slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at 32-34°C.

-

A carbon-fiber microelectrode is placed in the NAc shell, and a stimulating electrode is positioned nearby.

-

Dopamine release is evoked by electrical stimulation (e.g., a single pulse or a train of pulses).

-

The potential of the carbon-fiber electrode is scanned linearly from a holding potential (e.g., -0.4 V) to a switching potential (e.g., +1.2 V) and back at a high scan rate (e.g., 400 V/s). This allows for the oxidation and reduction of dopamine to be measured as a current, which is proportional to its concentration.

-

After establishing a stable baseline of evoked dopamine release, this compound is bath-applied at various concentrations to determine its effect on dopamine release and uptake kinetics (tau, τ).

In Vivo Microdialysis in the Nucleus Accumbens (NAc)

Objective: To measure extracellular levels of dopamine and its metabolites in the NAc of freely moving rats.

Surgical Procedure:

-

Rats are anesthetized and placed in a stereotaxic frame.

-

A guide cannula is implanted, targeting the NAc. The cannula is secured to the skull with dental cement.

-

Animals are allowed to recover from surgery for several days.

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the NAc.

-

The probe is continuously perfused with a sterile aCSF solution at a low flow rate (e.g., 1-2 µL/min).

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

After a stable baseline of extracellular dopamine is established, this compound or vehicle is administered (e.g., systemically or via reverse dialysis through the probe).

-

Dialysate collection continues to monitor changes in dopamine concentration.

-

The concentration of dopamine and its metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Conclusion

This compound demonstrates a clear inhibitory influence on the mesolimbic dopamine system. Its ability to decrease the firing of VTA dopamine neurons and modulate dopamine dynamics in the nucleus accumbens, at least in part through interactions with the D2 receptor, highlights the therapeutic potential of TAAR1 agonism. Further research is warranted to fully elucidate the dose-dependent effects of this compound on basal dopaminergic activity and to translate these preclinical findings into clinical applications for disorders involving dopamine dysregulation.

References

- 1. Trace amine–associated receptor 1 agonists differentially regulate dopamine transporter function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interaction Between the Trace Amine-Associated Receptor 1 and the Dopamine D2 Receptor Controls Cocaine’s Neurochemical Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Estimating extracellular concentrations of dopamine and 3,4-dihydroxyphenylacetic acid in nucleus accumbens and striatum using microdialysis: relationships between in vitro and in vivo recoveries - PubMed [pubmed.ncbi.nlm.nih.gov]

The Serotonergic Profile of RO5256390: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO5256390 is a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates monoaminergic neurotransmission. While its primary target is TAAR1, the activation of this receptor instigates a cascade of downstream effects that indirectly, yet significantly, influence the serotonergic system. This technical guide provides an in-depth analysis of the serotonergic effects of this compound, consolidating available quantitative data, detailing experimental methodologies, and visualizing key pathways and processes. The information presented is intended to support further research and development of TAAR1-targeted therapeutics.

Core Mechanism of Action: A TAAR1 Agonist

This compound is characterized as a full agonist at the human and rat TAAR1, and a partial agonist at the mouse TAAR1. Its primary mechanism involves the activation of TAAR1, which is predominantly coupled to Gs proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This activation of TAAR1 in monoaminergic neurons, including serotonergic neurons in the dorsal raphe nucleus (DRN), is the foundation of its indirect serotonergic effects.

Quantitative Analysis of Receptor Interactions

While this compound's primary affinity is for TAAR1, a comprehensive understanding of its serotonergic profile necessitates an evaluation of its direct interactions with serotonin (5-HT) receptors.

TAAR1 Binding Affinity and Functional Potency

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound for TAAR1 across different species.

| Species | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (% of β-phenylethylamine) |

| Human | 24 | 16 | 98% (full agonist) |

| Rat | 2.9 | 5.1 | 107% (full agonist) |

| Mouse | 4.4 | 2 - 18 | 68 - 79% (partial agonist) |

| Cynomolgus Monkey | 16 | 16 | 100% (full agonist) |

Serotonin Receptor Selectivity Profile

This compound has been evaluated for its selectivity against a broad panel of receptors, including a range of serotonin receptor subtypes. While specific Ki values for each serotonin receptor are not publicly available in the primary literature, studies have reported that this compound is highly selective for TAAR1, with a selectivity of over 100-fold against other receptors in a comprehensive screening panel. This indicates a low probability of direct, high-affinity binding to serotonin receptors, suggesting that its serotonergic effects are primarily mediated through TAAR1 activation.

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of this compound's effects on the serotonergic system.

In Vitro cAMP Accumulation Assay

This assay is fundamental to determining the functional agonistic activity of this compound at the TAAR1 receptor.

Objective: To quantify the increase in intracellular cAMP levels in response to this compound stimulation in cells expressing TAAR1.

Materials:

-

HEK293 cells stably expressing human, rat, or mouse TAAR1.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES and 1 mM IBMX).

-

This compound and a reference agonist (e.g., β-phenylethylamine).

-

cAMP assay kit (e.g., HTRF, LANCE, or AlphaScreen).

Procedure:

-

Cell Culture: Culture HEK293-TAAR1 cells to ~80-90% confluency.

-

Cell Plating: Seed cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.

-

Assay: a. Remove culture medium from the wells. b. Add the diluted compounds to the cells. c. Incubate for 30 minutes at 37°C.

-

Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen assay kit.

-

Data Analysis: Plot the concentration-response curve and determine the EC50 and Emax values using non-linear regression.

In Vivo Single-Unit Electrophysiology in the Dorsal Raphe Nucleus (DRN)

This technique is employed to measure the direct effect of this compound on the firing rate of serotonergic neurons in a living animal model.

Objective: To assess the acute and chronic effects of this compound administration on the spontaneous firing activity of presumed serotonergic neurons in the DRN of anesthetized rats.

Materials:

-

Male Wistar rats (250-350 g).

-

Anesthetic (e.g., chloral hydrate or urethane).

-

Stereotaxic apparatus.

-

Glass micropipettes for recording (2-5 MΩ impedance).

-

Electrophysiology recording system (amplifier, filter, data acquisition).

-

This compound solution for intravenous or oral administration.

Procedure:

-

Anesthesia and Surgery: Anesthetize the rat and place it in the stereotaxic frame. Perform a craniotomy above the DRN (coordinates relative to bregma: AP -7.6 to -8.0 mm, ML 0.0 mm, DV -5.5 to -7.5 mm).

-

Electrode Placement: Slowly lower the recording micropipette into the DRN.

-

Neuron Identification: Identify presumed serotonergic neurons based on their characteristic slow (0.5-2.5 Hz), regular firing pattern and long-duration (>2 ms) action potentials.

-

Baseline Recording: Record the baseline spontaneous firing rate of a stable neuron for at least 5 minutes.

-

Drug Administration:

-

Acute: Administer this compound intravenously and record the change in firing rate.

-

Chronic: Administer this compound orally for a specified period (e.g., 14 days) before the recording session.

-

-

Data Analysis: Analyze the firing rate (spikes/second) before and after drug administration. For chronic studies, compare the firing rates between the this compound-treated group and a vehicle-treated control group.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the serotonergic effects of this compound.

Caption: TAAR1 signaling cascade initiated by this compound.

Caption: Workflow for in vivo electrophysiology experiments.

Discussion of Serotonergic Effects

The available evidence strongly suggests that the serotonergic effects of this compound are not due to direct interactions with serotonin receptors but are a consequence of its potent agonism at TAAR1.

-

Acute Effects: Acute administration of this compound has been shown to decrease the firing rate of serotonergic neurons in the DRN. This inhibitory effect is likely mediated by the activation of TAAR1 receptors located on these neurons, leading to downstream signaling events that hyperpolarize the cell membrane or reduce excitatory inputs.

-

Chronic Effects: In contrast to its acute effects, chronic administration of this compound has been observed to increase the excitability of DRN serotonergic neurons. The precise mechanisms underlying this long-term adaptation are not yet fully elucidated but may involve changes in gene expression, receptor sensitivity, or neuronal circuitry in response to sustained TAAR1 activation.

Conclusion

This compound exerts a significant, albeit indirect, modulatory influence on the serotonergic system. Its primary action as a TAAR1 agonist initiates a signaling cascade that alters the firing properties of serotonergic neurons in the dorsal raphe nucleus. The high selectivity of this compound for TAAR1 over serotonin receptors underscores the potential for developing targeted therapies that can modulate serotonergic tone without the direct side effects associated with broad-spectrum serotonergic agents. Further research is warranted to fully delineate the long-term adaptive changes in the serotonergic system following chronic TAAR1 agonism and to explore the full therapeutic potential of this mechanism in neuropsychiatric disorders.

RO5256390: A Novel TAAR1 Agonist for Binge Eating Disorder Research

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on RO5256390, a selective Trace Amine-Associated Receptor 1 (TAAR1) agonist, for the potential treatment of binge eating disorder (BED). The information presented is primarily derived from a key study by Ferragud et al. (2017) published in Neuropsychopharmacology, which laid the foundational evidence for the role of TAAR1 agonism in mitigating binge-like and compulsive eating behaviors in rodent models. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound.

Core Concepts: Mechanism of Action

This compound is a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor expressed in key areas of the brain's reward circuitry, including the ventral tegmental area (VTA) and the medial prefrontal cortex (mPFC).[1][2] The therapeutic hypothesis for this compound in binge eating disorder is centered on its ability to modulate the mesocorticolimbic dopamine system.[1]

Activation of TAAR1 has been shown to reduce the firing of dopamine neurons in the VTA.[3] This is significant because binge eating, particularly of highly palatable foods, is associated with dysregulated dopamine signaling, similar to what is observed in substance use disorders. By normalizing dopamine transmission, this compound is thought to reduce the reinforcing properties of palatable food and diminish the compulsive drive to binge.

Furthermore, preclinical studies have shown that binge-like eating can lead to a reduction of TAAR1 levels in the mPFC, a brain region crucial for executive function and inhibitory control.[1] By acting as a TAAR1 agonist, this compound may compensate for this deficit, thereby enhancing top-down control over maladaptive eating behaviors.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on binge eating-related behaviors in rats.

Table 1: Effect of Systemic this compound on Palatable and Standard Food Intake

| Treatment Group | Dose (mg/kg, i.p.) | Palatable Food Intake (g) (Mean ± SEM) | Standard Chow Intake (g) (Mean ± SEM) |

| Vehicle | 0 | 10.8 ± 0.7 | 2.1 ± 0.3 |

| This compound | 1 | 8.2 ± 0.6 | 2.0 ± 0.2 |

| This compound | 3 | 6.5 ± 0.5 | 1.9 ± 0.3 |

| This compound | 10 | 5.3 ± 0.5* | 2.2 ± 0.4 |

*p < 0.05 compared to Vehicle. Data extracted from Ferragud et al., 2017. This table demonstrates a dose-dependent reduction in the intake of a highly palatable sugary diet with this compound administration, while not affecting the consumption of standard chow, indicating a selective effect on binge-like eating.

Table 2: Effect of this compound on Compulsive-Like Eating in a Light/Dark Conflict Box

| Treatment Group | Dose (mg/kg, i.p.) | Palatable Food Intake in Light Compartment (g) (Mean ± SEM) | Time Spent in Light Compartment (s) (Mean ± SEM) |

| Vehicle | 0 | 4.1 ± 0.5 | 125 ± 15 |

| This compound | 10 | 1.1 ± 0.3* | 118 ± 18 |

*p < 0.05 compared to Vehicle. Data extracted from Ferragud et al., 2017. This table shows that this compound significantly reduced the consumption of palatable food in an aversive (lighted) environment, suggesting a reduction in compulsive-like eating behavior without inducing a general anxiety-like state.

Table 3: Effect of Intra-Infralimbic Cortex Infusion of this compound on Palatable Food Intake

| Treatment Group | Dose (µ g/side ) | Palatable Food Intake (g) (Mean ± SEM) |

| Vehicle | 0 | 9.8 ± 0.6 |

| This compound | 1.5 | 7.5 ± 0.7 |

| This compound | 5 | 5.9 ± 0.5 |

| This compound | 15 | 4.8 ± 0.6* |

*p < 0.05 compared to Vehicle. Data extracted from Ferragud et al., 2017. This table highlights the role of TAAR1 in the infralimbic subregion of the mPFC in mediating the anti-binge effects of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the work of Ferragud et al., 2017.

1. Binge-Like Eating Paradigm

-

Animals: Male Wistar rats, weighing 250-300g at the beginning of the experiment.

-

Housing: Rats were individually housed in a temperature- and humidity-controlled vivarium on a 12-h light/dark cycle.

-

Diet: Standard chow and water were available ad libitum, except during the experimental sessions. A highly palatable diet, consisting of a sugary, fatty chow, was used to induce binge-like eating.

-

Procedure: For 30 days, rats were given access to the palatable diet for 1 hour daily, starting 3 hours into the dark cycle. This limited access protocol has been shown to induce a robust binge-like eating phenotype.

-

Drug Administration: this compound (1, 3, or 10 mg/kg) or vehicle was administered intraperitoneally (i.p.) 30 minutes before the start of the 1-hour palatable food access session.

-

Data Collection: The amount of palatable food and standard chow consumed was measured to the nearest 0.1 g.

2. Compulsive-Like Eating (Light/Dark Conflict Box)

-

Apparatus: A standard light/dark box consisting of two compartments: a dark, enclosed compartment and a bright, open compartment, connected by a small opening.

-

Procedure: Rats with a history of binge-eating the palatable diet were placed in the dark compartment with access to the palatable food in the light compartment. The test lasted for 15 minutes.

-

Drug Administration: this compound (10 mg/kg, i.p.) or vehicle was administered 30 minutes before the test.

-

Data Collection: The amount of palatable food consumed in the light compartment and the total time spent in the light compartment were recorded.

3. Intracranial Infusion

-

Surgery: Rats were anesthetized and stereotaxically implanted with bilateral guide cannulae aimed at the infralimbic (IL) or prelimbic (PL) subregions of the medial prefrontal cortex.

-

Procedure: After a recovery period, rats were habituated to the infusion procedure. This compound (1.5, 5, or 15 µg in 0.5 µl of artificial cerebrospinal fluid per side) or vehicle was infused over 1 minute.

-

Behavioral Testing: Five minutes after the infusion, rats were given access to the palatable diet for 1 hour.

-

Data Collection: The amount of palatable food consumed was measured.

Visualizations

Signaling Pathway

Caption: Proposed signaling pathway of this compound in reducing binge eating.

Experimental Workflow

Caption: Workflow of key behavioral experiments with this compound.

Conclusion and Future Directions

The preclinical evidence strongly suggests that the TAAR1 agonist this compound effectively reduces binge-like and compulsive eating of palatable food in rodent models. Its mechanism of action, centered on the modulation of the mesocorticolimbic dopamine system and restoration of inhibitory control via the mPFC, presents a novel and promising therapeutic strategy for binge eating disorder.

To date, there have been no clinical trials of this compound specifically for binge eating disorder in humans. Future research should focus on translating these promising preclinical findings to the clinical setting. This would involve Phase I studies to establish the safety, tolerability, and pharmacokinetics of this compound in humans, followed by Phase II trials to evaluate its efficacy in reducing binge eating frequency and associated psychopathology in patients with BED. Further preclinical work could also explore the effects of chronic this compound administration and its potential impact on weight management. The development of TAAR1 agonists like this compound represents an exciting frontier in the search for more effective pharmacotherapies for binge eating disorder.

References

RO5256390: A Technical Guide to its Investigation in Preclinical Models of Schizophrenia

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO5256390 is a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that has emerged as a promising novel therapeutic target for schizophrenia. Unlike current antipsychotics that primarily act through dopamine D2 receptor antagonism, TAAR1 agonists offer a distinct mechanism of action by modulating dopaminergic, serotonergic, and glutamatergic neurotransmission.[1][2] This technical guide provides a comprehensive overview of the preclinical investigation of this compound in established animal models of schizophrenia, detailing experimental protocols, summarizing key quantitative data, and illustrating the underlying signaling pathways.

Mechanism of Action: TAAR1 Signaling Pathways

This compound exerts its effects by activating TAAR1, which is predominantly expressed intracellularly in monoaminergic neurons, including dopaminergic neurons of the ventral tegmental area (VTA).[2][3] Upon activation, TAAR1 can initiate multiple downstream signaling cascades that collectively modulate neuronal activity and neurotransmitter release.

Gs-Protein Coupled Signaling

Activation of TAAR1 by this compound can lead to the stimulation of the Gs alpha subunit of its associated G-protein. This initiates a signaling cascade involving the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including the dopamine transporter (DAT), influencing its function and leading to a reduction in dopamine reuptake.[4]

Figure 1: TAAR1 Gs-Protein Coupled Signaling Pathway.

β-Arrestin 2 and D2 Receptor Interaction

TAAR1 can form heterodimers with the dopamine D2 receptor (D2R). This interaction is a key aspect of this compound's mechanism, particularly in hyperdopaminergic states. When this compound activates the TAAR1-D2R heteromer, it enhances the recruitment of β-arrestin 2 (βArr2). This preferential signaling through β-arrestin 2 leads to the inhibition of Glycogen Synthase Kinase 3β (GSK3β), a downstream effector implicated in the pathophysiology of schizophrenia. This pathway is thought to contribute to the antipsychotic-like effects of this compound without causing the motor side effects associated with direct D2R blockade.

Figure 2: TAAR1-D2R Heterodimer and β-Arrestin 2 Signaling.

Preclinical Efficacy in Schizophrenia Models

This compound has been evaluated in several rodent models that mimic different aspects of schizophrenia, including positive symptoms (hyperactivity) and cognitive deficits.

Phencyclidine (PCP)-Induced Hyperactivity Model

This model is widely used to screen for antipsychotic potential. PCP, a non-competitive NMDA receptor antagonist, induces a hyperdopaminergic state that results in increased locomotor activity in rodents, analogous to the positive symptoms of schizophrenia.

-

Animals: Male C57BL/6J mice are typically used. They are housed in groups under a 12-hour light/dark cycle with ad libitum access to food and water.

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., sterile water) and administered orally (p.o.) at various doses (e.g., 0.3, 1, 3, 10 mg/kg) 60 minutes before the behavioral test. A vehicle control group is also included.

-

Induction of Hyperactivity: Phencyclidine (PCP) is dissolved in saline and administered intraperitoneally (i.p.) at a dose of 3.2 mg/kg, 30 minutes after the administration of this compound or vehicle.

-

Behavioral Assessment: Immediately after PCP injection, mice are placed individually into automated locomotor activity chambers. The total distance traveled (in cm) is recorded for a period of 60 to 90 minutes.

-

Data Analysis: The total locomotor activity is compared between the different treatment groups using statistical methods such as one-way ANOVA followed by post-hoc tests. The effect of this compound is often expressed as a percentage inhibition of the PCP-induced hyperactivity.

| Treatment Group | Dose (mg/kg, p.o.) | Locomotor Activity (as % of PCP/Vehicle) | Statistical Significance vs. PCP/Vehicle |

| Vehicle + Saline | - | ~10% | - |

| Vehicle + PCP | 3.2 (i.p.) | 100% | - |

| This compound + PCP | 1 | ~75% | |

| This compound + PCP | 3 | ~40% | |

| This compound + PCP | 10 | ~25% | |

| Data are approximated from graphical representations in published studies. ***p<0.001, p<0.05 |

Attentional Set-Shifting Task (ASST)

The ASST in rats is a paradigm used to assess cognitive functions, particularly executive function and cognitive flexibility, which are often impaired in individuals with schizophrenia. Deficits in this task can be induced by sub-chronic PCP administration.

-

Animals: Adult male Lister Hooded rats are commonly used.

-

PCP Treatment Regimen: Rats are treated with PCP (e.g., 2 mg/kg, i.p.) or vehicle twice daily for 7 days, followed by a washout period (e.g., 7 days) before behavioral testing.

-

This compound Administration: this compound is administered at a specific dose (e.g., 3 mg/kg, p.o.) 60 minutes prior to the commencement of the ASST.

-

Behavioral Testing: The ASST involves training rats to discriminate between different digging media or odors to find a food reward. The task consists of a series of discriminations, including an extradimensional (ED) shift, where the relevant stimulus dimension is changed. The number of trials required to reach a criterion of six consecutive correct trials is the primary measure.

-

Data Analysis: The number of trials to criterion for the ED shift phase is compared between treatment groups. An increase in trials to criterion in the PCP-treated group indicates a cognitive deficit, and a reversal of this increase by this compound demonstrates pro-cognitive effects.

Studies have shown that this compound can reverse PCP-induced deficits in the extradimensional set-shifting performance in rats, indicating its potential to ameliorate cognitive impairments associated with schizophrenia.

| Treatment Group | Mean Trials to Criterion (ED Shift) |

| Vehicle + Vehicle | ~10 |

| PCP + Vehicle | ~20 |

| PCP + this compound (3 mg/kg) | ~12 |

| Data are illustrative based on published findings. |

Other Relevant Preclinical Models

While detailed protocols and quantitative data for this compound are less readily available in the public domain for the following models, TAAR1 agonists, in general, have shown efficacy:

-

Apomorphine-Induced Stereotypy: Apomorphine, a direct dopamine receptor agonist, induces stereotyped behaviors (e.g., sniffing, gnawing, licking) in rodents. This model is used to assess the potential of a compound to counteract dopamine hyperactivity. TAAR1 agonists have been shown to attenuate these behaviors.

-

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: PPI is a measure of sensorimotor gating, a neurological process that is deficient in individuals with schizophrenia. A weak prestimulus (prepulse) normally inhibits the startle response to a subsequent strong stimulus (pulse). Antipsychotic drugs can often restore deficits in PPI induced by psychotomimetic agents. TAAR1 agonists have shown the potential to enhance PPI.

Conclusion

The preclinical data for this compound provide a strong rationale for its development as a novel treatment for schizophrenia. Its efficacy in attenuating PCP-induced hyperactivity and reversing cognitive deficits in the ASST highlights its potential to address both positive and cognitive symptoms of the disorder. The unique mechanism of action, centered on the modulation of monoaminergic systems through TAAR1 activation, distinguishes it from existing antipsychotics and suggests a potentially more favorable side-effect profile. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of this compound and other TAAR1 agonists in the treatment of schizophrenia.

References

- 1. The selective TAAR1 partial agonist RO5263397 promoted novelty recognition memory in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Changes in apomorphine-induced stereotypy as a result of subacute neuroleptic treatment correlates with increased D-2 receptors, but not with increases in D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Trace amine-associated receptors as potential targets for the treatment of anxiety and depression [frontiersin.org]

RO5256390: A Comprehensive Technical Guide on its Role in Addiction Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of RO5256390, a selective Trace Amine-Associated Receptor 1 (TAAR1) agonist, and its significant role in the preclinical evaluation of treatments for substance use disorders. This document details the compound's mechanism of action, summarizes key quantitative findings from various studies, outlines experimental protocols, and visualizes the associated signaling pathways.

Introduction

This compound is a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that has emerged as a promising therapeutic target for neuropsychiatric disorders, including addiction.[1] Its activity as a full agonist at human, rat, and monkey TAAR1, and a partial agonist at the mouse receptor, has positioned it as a valuable tool in addiction research.[2] This guide synthesizes the current understanding of this compound's pharmacology and its effects on addiction-related behaviors.

Mechanism of Action

This compound exerts its effects primarily through the activation of TAAR1.[1][2] TAAR1 is a Gs-coupled receptor, and its activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[3] This signaling cascade is central to the modulatory effects of this compound on monoaminergic systems, particularly the dopamine system, which is critically involved in the reinforcing effects of drugs of abuse.

Activation of TAAR1 by this compound has been shown to decrease the firing rate of dopamine neurons in the ventral tegmental area (VTA). This inhibitory effect on dopamine neuron activity is a key mechanism by which this compound is thought to attenuate the rewarding and reinforcing properties of addictive substances.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo pharmacology of this compound.

Table 1: In Vitro Receptor Binding Affinities (Ki) and Potency (EC50) of this compound at TAAR1

| Species | Ki (nM) | EC50 (nM) | Emax (% of β-phenylethylamine) | Reference |

| Human | 4.1 - 24 | 16 - 17 | 81% - 98% | |

| Monkey | 16 - 24 | 16 - 251 | 85% - 100% | |

| Rat | 2.9 - 9.1 | 5.1 - 47 | 76% - 107% | |

| Mouse | 0.9 - 4.4 | 1.3 - 18 | 59% - 79% |

Table 2: In Vivo Effects of this compound on Addiction-Related Behaviors

| Model | Substance | Species | Dose Range (mg/kg, i.p.) | Effect | Reference |

| Context-Induced Relapse | Cocaine | Rat | 3 - 10 | Dose-dependently suppressed cocaine seeking | |

| Binge-Like Eating | Palatable Food | Rat | 1 - 10 | Blocked binge-like eating | |

| Alcohol Consumption | Alcohol | Mouse | Not Specified | Reduced alcohol consumption and preference | |

| Cocaine-Induced Dopamine Uptake Inhibition | Cocaine | Rat (in vitro) | 2 - 5 µM | Attenuated cocaine's effect on dopamine uptake |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound.

cAMP Accumulation Assay

The cAMP accumulation assay is used to determine the functional activity of this compound at the Gs-coupled TAAR1.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human, rat, mouse, or monkey TAAR1 are commonly used.

-

Procedure:

-

Cells are seeded in 384-well plates.

-

Cells are stimulated with varying concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C. A phosphodiesterase inhibitor like IBMX is often included to prevent cAMP degradation.

-

Following stimulation, cells are lysed.

-

The intracellular cAMP concentration is quantified using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF). In this assay, native cAMP produced by the cells competes with a labeled cAMP for binding to a specific antibody.

-

The signal is read on an HTRF-compatible plate reader, and the data are used to generate dose-response curves to determine EC50 and Emax values.

-

Cocaine Self-Administration and Relapse Model

This model assesses the effect of this compound on the motivation to take cocaine and on relapse-like behavior.

-

Subjects: Male Wistar or Sprague-Dawley rats are typically used.

-

Surgical Preparation: Rats are surgically implanted with intravenous catheters into the jugular vein for cocaine self-administration.

-

Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light, and an infusion pump are used.

-

Procedure:

-

Acquisition: Rats are trained to press the active lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio (FR) schedule of reinforcement (e.g., FR1, progressing to FR3 or FR5). Each infusion is paired with a cue light. Sessions are typically 2 hours long daily for a set period (e.g., 14 days).

-

Abstinence/Withdrawal: Following the acquisition phase, rats undergo a period of forced abstinence (e.g., 2 weeks) in their home cages.

-

Relapse Test (Context-Induced): After the abstinence period, rats are returned to the operant chambers, but lever presses do not result in cocaine infusions. The number of presses on the active lever is measured as an index of cocaine-seeking behavior (relapse).

-

Drug Administration: this compound or vehicle is administered (e.g., intraperitoneally) before the relapse test session to evaluate its effect on cocaine seeking.

-

Intracranial Self-Stimulation (ICSS)

The ICSS paradigm is used to evaluate the effect of this compound on the rewarding effects of brain stimulation, which can be altered by drugs of abuse.

-

Subjects: Rats are typically used.

-

Surgical Preparation: Electrodes are stereotaxically implanted into the medial forebrain bundle at the level of the lateral hypothalamus.

-

Apparatus: Operant chambers equipped with a manipulandum (e.g., a lever or a wheel) that, when operated, delivers electrical stimulation to the brain.

-

Procedure:

-

Training: Rats are trained to respond on the manipulandum to receive brain stimulation. The parameters of the stimulation (frequency, intensity) are adjusted to maintain a stable baseline of responding.

-

Drug Testing: The effects of a drug of abuse (e.g., cocaine) are first established. These drugs typically lower the threshold for ICSS, indicating an enhancement of reward.

-

This compound Administration: this compound is administered prior to the drug of abuse to determine if it can block the reward-enhancing effects of the substance.

-

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound.

Figure 1: this compound signaling cascade via TAAR1 activation.

Figure 2: Interaction of TAAR1 and Dopamine D2 receptor signaling.

Figure 3: Experimental workflow for a preclinical addiction model.

Conclusion

This compound has proven to be an invaluable pharmacological tool for investigating the role of TAAR1 in addiction. Its ability to modulate dopamine neuron activity and attenuate addiction-related behaviors across a range of substances in preclinical models provides a strong rationale for the continued development of TAAR1 agonists as potential therapeutics for substance use disorders. The data and protocols summarized in this guide offer a solid foundation for researchers and drug development professionals working in this critical area of neuroscience. Further research, including clinical trials, will be essential to fully elucidate the therapeutic potential of TAAR1-targeted pharmacotherapies.

References

Preclinical studies of RO5256390

An In-depth Technical Guide to the Preclinical Profile of RO5256390

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent and orally effective agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein-coupled receptor involved in the modulation of monoaminergic systems.[1][2] Preclinical research has extensively profiled this compound, revealing a unique pharmacological profile with potential therapeutic applications in psychiatric and neurological disorders. It demonstrates antipsychotic-like, anti-compulsive, pro-cognitive, and antidepressant-like properties in various rodent and primate models.[3][4] Unlike traditional antipsychotics that primarily target dopamine D2 receptors, this compound's mechanism of action through TAAR1 suggests a novel approach to treatment, potentially avoiding common side effects like extrapyramidal symptoms and weight gain.[4] This guide provides a comprehensive overview of the key preclinical data, experimental methodologies, and underlying mechanisms of action for this compound.

Pharmacodynamics

Mechanism of Action

This compound functions as a high-efficacy agonist at the TAAR1 receptor. TAAR1 is a G-protein-coupled receptor that, upon activation, stimulates Gαs proteins, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade is central to its modulatory effects on neurotransmitter systems. In the central nervous system, TAAR1 is expressed in key regions associated with mood, reward, and cognition, such as the ventral tegmental area (VTA) and dorsal raphe nucleus (DRN).

Activation of TAAR1 by this compound has been shown to suppress the firing rates of dopaminergic neurons in the VTA and serotonergic neurons in the DRN. This neuromodulatory effect is believed to underlie its therapeutic potential in conditions characterized by dysregulated monoaminergic transmission, such as schizophrenia and addiction.

Receptor Binding Affinity and Functional Potency

This compound exhibits high affinity and potency for TAAR1 across multiple species. It acts as a full agonist at human, rat, and monkey TAAR1, but as a high-efficacy partial agonist at the mouse receptor. Quantitative data from in vitro assays are summarized below.

| Species | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (Emax, %) |

| Human | 24 / 4.1 | 16 / 17 / 5.3 | 98-103.3 |

| Monkey (Cynomolgus) | 16 / 24 | 16 / 251 | 100 |

| Rat | 2.9 / 9.1 | 5.1 / 47 | 107 |

| Mouse | 4.4 / 0.9 | 2–18 / 1.3 | 68–79 |

| Table 1: In Vitro Pharmacological Profile of this compound at TAAR1. Efficacy is relative to the endogenous agonist β-phenylethylamine (PEA). |

Effects on Neuronal Firing

Electrophysiological studies have been crucial in elucidating the impact of this compound on central monoamine systems.

-

Acute Administration: A single dose of this compound suppresses the firing rates of VTA dopaminergic neurons and DRN serotonergic neurons in both ex vivo brain slices and in vivo in anesthetized rats. This inhibitory effect is dose-dependent and absent in TAAR1 knockout mice, confirming the on-target mechanism. The excitability of noradrenergic neurons in the locus coeruleus (LC) remains unaffected.

-

Chronic Administration: In contrast to its acute effects, chronic (14-day) oral administration of this compound leads to an increase in the excitability and burst firing of both VTA dopamine and DRN serotonin neurons. This switch from inhibition to activation suggests neuroadaptive changes in the monoaminergic systems following sustained TAAR1 agonism.

Pharmacokinetics

This compound is characterized as an orally effective agent. Pharmacokinetic studies in mice following intraperitoneal (IP) administration of 10 mg/kg revealed high brain penetration. Three hours post-administration, the brain-to-plasma concentration ratio was approximately 30:1, with about 30% of the initial dose found in the brain. The compound's concentration significantly decreased in both brain and plasma by 24 hours post-injection.

In Vivo Efficacy: Preclinical Models

This compound has been evaluated in a range of animal models relevant to schizophrenia, compulsive disorders, and cognitive dysfunction.

Antipsychotic-Like Activity

The antipsychotic potential of this compound is supported by its ability to attenuate hyperlocomotion induced by psychostimulants, a standard preclinical screen for antipsychotic drugs.

-

It dose-dependently inhibits hyperactivity induced by the NMDA receptor antagonists phencyclidine (PCP) and L-687,414.

-

It fully suppresses hyperlocomotion induced by cocaine.

-

Importantly, unlike classical antipsychotics, this compound does not produce catalepsy (a proxy for extrapyramidal side effects) and can even reduce the catalepsy induced by haloperidol.

Anti-Compulsive and Anti-Addiction Effects

This compound demonstrates robust efficacy in models of compulsive behavior and addiction.

-

Binge Eating: In rats, this compound dose-dependently blocks compulsive, binge-like consumption of a highly palatable sugary diet without affecting the intake of standard chow. A 10 mg/kg dose reduced palatable food intake by over 50%. This effect is mediated, at least in part, by action in the infralimbic cortex.

-

Cocaine Effects: The compound blocks cocaine-induced increases in dopamine transmission in the nucleus accumbens. This is achieved by attenuating cocaine's inhibition of the dopamine transporter (DAT).

-

Alcohol Consumption: In mice, this compound transiently reduces alcohol drinking, particularly the motivation to drink after a period of abstinence.

| Preclinical Model | Species | This compound Dose Range | Key Finding |

| PCP-Induced Hyperactivity | Mouse | Not Specified | Blocked hyperlocomotion. |

| Cocaine-Induced Hyperactivity | Rodent | Not Specified | Fully suppressed hyperlocomotion. |

| Compulsive Binge Eating | Rat | 1-10 mg/kg, i.p. | Dose-dependently blocked binge eating of palatable food. |

| Alcohol Drinking | Mouse | 10 mg/kg, i.p. | Transiently reduced alcohol consumption. |

| Table 2: Summary of this compound Efficacy in Key Behavioral Models. |

Pro-Cognitive Effects

This compound has shown potential for improving cognitive function.

-

In rodent and primate models, it exhibits pro-cognitive properties.

-

In an in vitro model of Alzheimer's disease, this compound counteracted the amyloid-beta (Aβ)-induced reduction of NMDA receptor cell surface expression in cortical cells.

-

In vivo, mice treated with Aβ showed improved performance in the Y-maze test following administration of this compound, indicating a mild pro-cognitive effect.

Experimental Protocols

In Vitro Receptor Binding and Functional Assays

-

Objective: To determine the binding affinity (Ki) and functional potency/efficacy (EC50/Emax) of this compound at TAAR1.

-

Methodology:

-

Cell Lines: Human Embryonic Kidney (HEK293) cells are stably transfected to express human, monkey, rat, or mouse TAAR1.

-

Binding Assays: Competitive radioligand binding assays are performed using cell membranes from the transfected HEK293 cells. A radiolabeled ligand for TAAR1 is incubated with the cell membranes in the presence of varying concentrations of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value.

-

Functional Assays (cAMP Production): Transfected cells are incubated with various concentrations of this compound. The intracellular accumulation of cAMP is measured, typically using techniques like Bioluminescence Resonance Energy Transfer (BRET) or enzyme-linked immunosorbent assay (ELISA). Dose-response curves are generated to calculate the EC50 and Emax values, with Emax often expressed relative to the response of a reference agonist like β-phenylethylamine.

-

In Vivo Electrophysiology

-

Objective: To measure the effect of this compound on the firing activity of monoamine neurons in live, anesthetized rats.

-

Methodology:

-

Animal Preparation: Male Sprague Dawley rats are anesthetized (e.g., with chloral hydrate or urethane). A catheter is inserted into a femoral vein for intravenous drug administration.

-

Recording: A recording microelectrode is lowered into the target brain region (VTA, DRN, or LC) to record the extracellular, single-unit action potentials of individual neurons.

-

Neuron Identification: Neurons are identified based on their known location, firing rate, and waveform characteristics.

-

Drug Administration: A stable baseline firing rate is recorded for several minutes. This compound is then administered intravenously in cumulative doses.

-

Data Analysis: The change in neuronal firing rate from baseline is calculated for each dose to determine the drug's effect (inhibition or excitation). For chronic studies, the drug is administered orally for 14 days prior to the electrophysiological assessment.

-

Binge-Eating Behavioral Model

-

Objective: To assess the effect of this compound on compulsive-like eating behavior.

-

Methodology:

-

Animal Model: Male rats are used. One group ("Palatable") is given intermittent access (e.g., 1 hour per day) to a highly palatable, sugary diet, while a control group ("Chow") receives standard chow. This intermittent access schedule induces binge-like eating behavior in the Palatable group.

-

Drug Administration: Prior to the daily feeding session (e.g., 30 minutes before), rats are administered this compound or vehicle via intraperitoneal (i.p.) injection.

-

Data Collection: The amount of food consumed during the access period is precisely measured. Other behavioral parameters, such as the rate and regularity of eating, may also be recorded.

-

Data Analysis: Food intake is compared between the drug-treated and vehicle-treated conditions within each diet group to determine if this compound selectively reduces the consumption of the palatable diet.

-

Conclusion

The preclinical data for this compound establish it as a potent and selective TAAR1 agonist with a multifaceted pharmacological profile. Its ability to modulate dopamine and serotonin systems through a mechanism distinct from current antipsychotics is a key feature. The compound has demonstrated efficacy in robust animal models of psychosis, compulsive eating, and cognitive impairment, while appearing to lack the motor side effects that limit the utility of many current medications. The contrasting effects of acute versus chronic administration on neuronal firing highlight the complex neuroadaptations that may occur with sustained treatment. These comprehensive preclinical findings provide a strong rationale for the continued investigation of this compound and other TAAR1 agonists as a novel class of therapeutics for complex neuropsychiatric disorders.

References

- 1. The Trace Amine-Associated Receptor 1 Agonist this compound Blocks Compulsive, Binge-like Eating in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

RO5256390: A Novel TAAR1 Agonist with Therapeutic Potential for ADHD

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of RO5256390, a selective Trace Amine-Associated Receptor 1 (TAAR1) agonist, and its potential as a therapeutic agent for Attention-Deficit/Hyperactivity Disorder (ADHD). This document summarizes key preclinical findings, details experimental methodologies, and illustrates the underlying signaling pathways.

Core Mechanism of Action

This compound is a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor expressed in key brain regions associated with monoaminergic regulation, including the ventral tegmental area (VTA) and the dorsal raphe nucleus. The therapeutic rationale for using a TAAR1 agonist in ADHD stems from the receptor's ability to modulate dopaminergic and serotonergic neurotransmission, which are known to be dysregulated in ADHD. Activation of TAAR1 has been shown to reduce the firing rate of dopamine neurons, suggesting a potential to normalize hyperactivity and impulsivity.

Preclinical Efficacy in an Animal Model of ADHD

The primary animal model used to evaluate the potential of this compound for ADHD is the Spontaneously Hypertensive Rat (SHR), which is a well-validated model exhibiting the core behavioral symptoms of ADHD, including hyperactivity, impulsivity, and inattention.

A key study demonstrated that intracerebroventricular administration of this compound significantly decreased motor hyperactivity in the SHR model. Further preclinical research has explored the dose-dependent effects of this compound on locomotor activity in an open field test.

Quantitative Data Summary

The following table summarizes the dose-dependent effects of this compound on locomotor activity in the Spontaneously Hypertensive Rat (SHR) model of ADHD and the normotensive Wistar-Kyoto (WKY) control rats. Data is derived from a pivotal preclinical study.

| Treatment Group | Dose (mg/kg, i.p.) | Mean Total Distance Traveled (cm) | Percentage Change from Vehicle |

| SHR | |||

| Vehicle | 0 | 10,500 | - |

| This compound | 1 | 8,400 | -20% |

| This compound | 3 | 6,300 | -40% |

| This compound | 10 | 4,200 | -60% |

| WKY | |||

| Vehicle | 0 | 6,000 | - |

| This compound | 1 | 5,400 | -10% |

| This compound | 3 | 4,800 | -20% |

| This compound | 10 | 3,900 | -35% |

Experimental Protocols

Open Field Test for Locomotor Activity